molecular formula C5H13NO B140979 Dimepranol CAS No. 108-16-7

Dimepranol

Cat. No. B140979
CAS RN: 108-16-7
M. Wt: 103.16 g/mol
InChI Key: NCXUNZWLEYGQAH-UHFFFAOYSA-N
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Description

Dimepranol is a chemical compound that has been studied in the context of drug-drug interactions and crystal formation. In the research presented, it forms a multi-component crystal with acedoben in a 2:1 ratio . This indicates that dimepranol can engage in complex formation with other drug molecules, which is an important consideration in pharmaceutical design and drug delivery systems.

Synthesis Analysis

While the provided data does not include specific details on the synthesis of dimepranol, the formation of a drug-drug multi-component crystal with acedoben suggests a synthetic pathway that involves combining these two compounds under conditions that favor crystal formation, such as controlled temperature and solvent environment .

Molecular Structure Analysis

The molecular structure of the dimepranol-acedoben complex has been elucidated using single-crystal X-ray crystallography. The crystal belongs to a monoclinic system and has specific unit cell dimensions. Notably, two acedoben molecules form a mono cationic dimer unit by sharing a hydrogen atom between their carboxyl groups, with dimepranol providing a counter charge through its ammonium group .

Chemical Reactions Analysis

The interaction between acedoben and dimepranol leading to the formation of a multi-component crystal can be considered a chemical reaction where hydrogen bonding plays a crucial role. The sharing of a hydrogen atom between acedoben molecules and the presence of a counter charge on the dimepranol molecule are indicative of the formation of a stable ionic structure within the crystal lattice .

Physical and Chemical Properties Analysis

The physical properties of the dimepranol-acedoben crystal are characterized by its crystalline structure, which is monoclinic with precise cell dimensions and angles. The chemical properties are highlighted by the ability of dimepranol to form stable ionic structures with acedoben, facilitated by hydrogen bonding and charge interactions . Although the data does not provide direct information on dimepranol's individual physical and chemical properties, the crystallographic data suggests that it is capable of forming stable complexes with other drug molecules, which could influence its solubility, stability, and bioavailability.

The research on 2-propanol dimerization, while not directly related to dimepranol, shows the importance of chirality and hydrogen bonding in molecular interactions, which could be relevant in understanding the behavior of dimepranol in complex systems . The observed Ubbelohde effect upon isotopic substitution in 2-propanol dimers indicates that small changes in molecular structure can have significant effects on intermolecular distances and, consequently, on the physical properties of the substance . This principle may also apply to the dimepranol-acedoben crystal system.

Scientific Research Applications

Immune System Impact and Anti-Viral Indications

  • Dimepranol, specifically Inosine Acedoben Dimepranol (IAD), is licensed for treating cell-mediated immune deficiencies associated with viral infections. A clinical trial showed that IAD administration led to an early and sustained increase in the natural killer (NK) cell component of circulating lymphocytes. This trial supports IAD's benefit in conditions associated with viral infection and potential use in immunocompromised individuals (Ahmed et al., 2017).

Immunomodulatory and Antiviral Properties

  • Inosine pranobex (IP), another name for inosine acedoben dimepranol, has been proven to enhance T-cell lymphocyte proliferation and the activity of natural killer cells. It affects viral RNA levels and inhibits the growth of several viruses. It's been used since 1971 against various viral infections and diseases due to its immunomodulatory and antiviral properties, and safety profile (Slíva et al., 2019).

Effects on Cytokine Production

  • A study on the effects of Inosine pranobex (inosine dimepranol acedoben) on cytokine production by human lymphocytes revealed that it significantly enhanced TNF-a secretion and IFN-g, suggesting its applicability in patients with depressed immune function (Lasek et al., 2015).

Safety And Hazards

Dimepranol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . The lethal dose or concentration (LD50) is 1360 mg/kg (oral, rat) .

properties

IUPAC Name

1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXUNZWLEYGQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5031210
Record name Dimepranol
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanol, 1-(dimethylamino)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dimepranol

CAS RN

108-16-7
Record name 1-(Dimethylamino)-2-propanol
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Record name Dimepranol [INN]
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Record name 1-(Dimethylamino)-2-propanol
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Record name 2-Propanol, 1-(dimethylamino)-
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Record name Dimepranol
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Record name 1-(dimethylamino)propan-2-ol
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Record name DIMEPRANOL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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